Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate
Overview
Description
“Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate” is a chemical compound with the formula C11H10O3 . It is also known as “Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate” in English .
Molecular Structure Analysis
The molecular structure of “Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate” consists of 14 heavy atoms and 6 aromatic heavy atoms . The structure also includes 2 rotatable bonds .Physical And Chemical Properties Analysis
“Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate” has a molecular weight of 190.20 . It has a predicted density of 1.246±0.06 g/cm3 . The predicted melting point is 59-60 °C, and the predicted boiling point is 297.5±19.0 °C .Scientific Research Applications
Corrosion Inhibition in Mild Steel
Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate derivatives have been explored as corrosion inhibitors for mild steel in acidic environments. Indanone derivatives, including 2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid (MIC), demonstrated effective inhibition properties, with efficiencies reaching up to 92% at optimal concentrations. The study combined gravimetric, electrochemical measurements, surface analysis, and theoretical studies, concluding that the inhibition likely occurs through the adsorption of inhibitor molecules on the metal surface, following the Langmuir isotherm model (Saady et al., 2018).
Intermediate in Pesticide Synthesis
This compound is also a critical intermediate in the synthesis of the pesticide Indoxacarb. An improved method for the synthesis of this compound was introduced, offering insights into potential industrial production applications due to the method's suitability and reduced equipment costs (Jing, 2012).
Synthesis of Derivatives
Research has also delved into synthesizing analogues of 3-oxo-1H-indene-1-carboxylic acid derivatives from the corresponding 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid, with yields reaching up to 97%. These processes involve bromination and subsequent dehydrobromination, offering potential routes for further chemical developments (Li-jian, 2013).
properties
IUPAC Name |
methyl 3-oxo-1,2-dihydroindene-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-14-11(13)8-3-2-7-4-5-10(12)9(7)6-8/h2-3,6H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDOOCAKREHMAEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(CCC2=O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70435269 | |
Record name | Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70435269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate | |
CAS RN |
68634-03-7 | |
Record name | Methyl 2,3-dihydro-3-oxo-1H-indene-5-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68634-03-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70435269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.